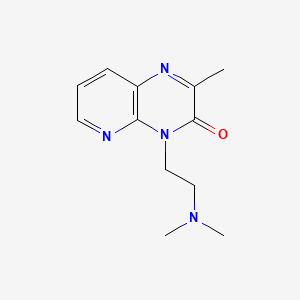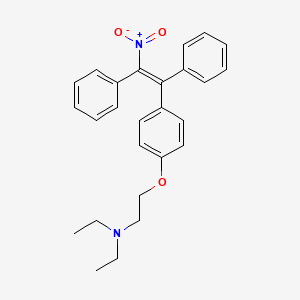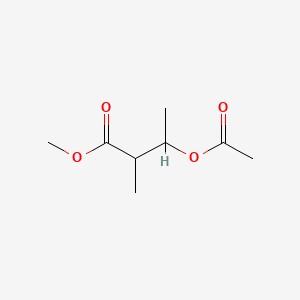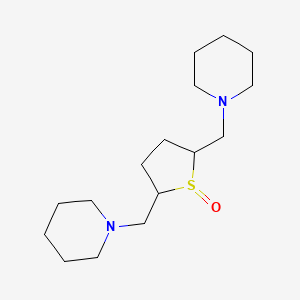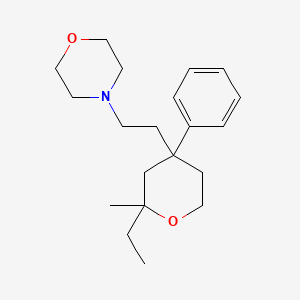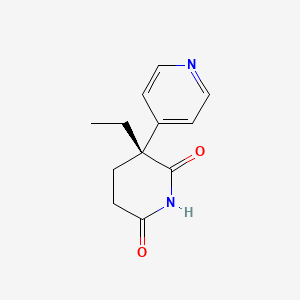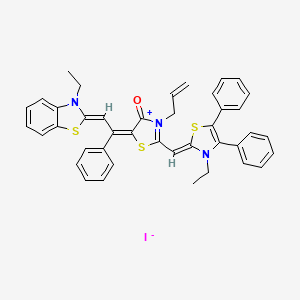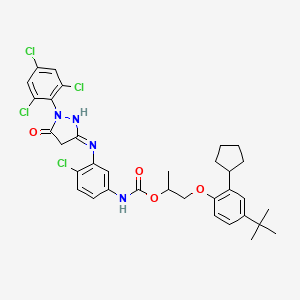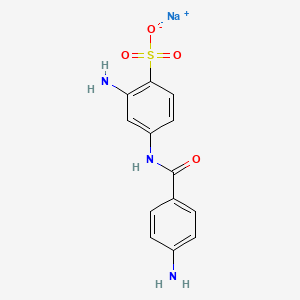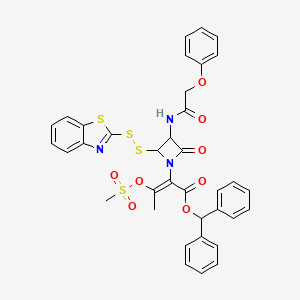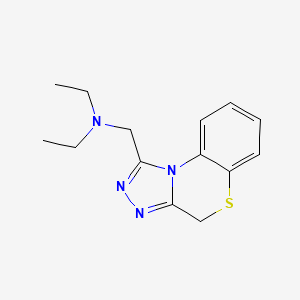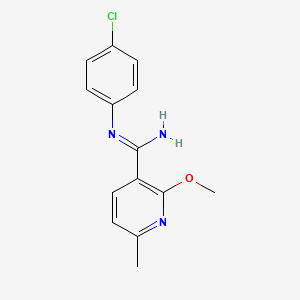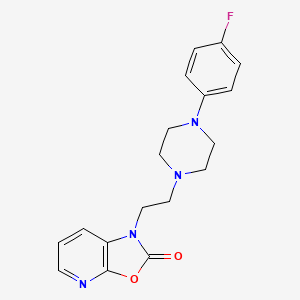
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl): is a complex organic compound belonging to the class of oxazolo[5,4-b]pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-b]pyridin-2(1H)-one derivatives typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts, such as palladium or other transition metals, can enhance the reaction rates and yields. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazolo[5,4-b]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: : Conversion of the compound to its corresponding oxo derivatives.
Reduction: : Reduction of the oxazole ring to form amines or other reduced derivatives.
Substitution: : Replacement of substituents on the pyridine or oxazole rings with different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various oxo- and amino-derivatives, as well as substituted oxazolo[5,4-b]pyridines with different functional groups.
Applications De Recherche Scientifique
Chemistry and Biology
Oxazolo[5,4-b]pyridin-2(1H)-one derivatives are extensively studied for their biological activities. They exhibit a range of bioactivities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties. These compounds are also investigated for their potential use as enzyme inhibitors and receptor modulators.
Medicine and Industry
In the medical field, these derivatives are explored for their therapeutic potential in treating various diseases. They are also used in the development of new drugs and pharmaceuticals. In the chemical industry, oxazolo[5,4-b]pyridin-2(1H)-one derivatives serve as intermediates in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which oxazolo[5,4-b]pyridin-2(1H)-one exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo[4,5-b]pyridine-2(3H)-thione
Furopyridines
Thienopyridines
Pyrrolopyridines
Oxadiazolopyridines
Uniqueness
Oxazolo[5,4-b]pyridin-2(1H)-one is unique due to its specific structural features, such as the fused pyridine ring system and the presence of the oxazole moiety
Propriétés
Numéro CAS |
142714-62-3 |
|---|---|
Formule moléculaire |
C18H19FN4O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C18H19FN4O2/c19-14-3-5-15(6-4-14)22-11-8-21(9-12-22)10-13-23-16-2-1-7-20-17(16)25-18(23)24/h1-7H,8-13H2 |
Clé InChI |
KVTGBLJGLWOMBV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCN2C3=C(N=CC=C3)OC2=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



